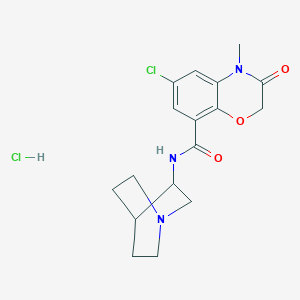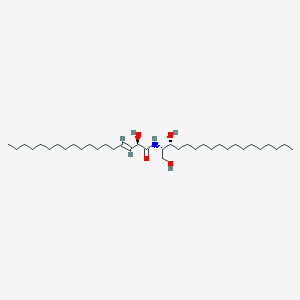
Methyl 1H-1,2,3-benzotriazole-5-carboxylate
Overview
Description
Phe-Met-Arg-Phe, amide, also known as FMRFamide, is a neuropeptide that was first discovered in mollusks. It is composed of the amino acids phenylalanine, methionine, arginine, and phenylalanine, with an amide group at the C-terminus. This compound is known for its role in modulating various physiological processes, including muscle contraction and heart rate regulation in invertebrates .
Mechanism of Action
Target of Action
Methyl 1H-1,2,3-benzotriazole-5-carboxylate, also known as methyl 2H-benzotriazole-5-carboxylate, is a complex organic compound. Similar compounds have been found to act as inhibitors of enzymes such as acetylcholinesterase.
Mode of Action
Benzotriazole derivatives are known to activate molecules towards numerous transformations . They can donate electrons to stabilize the cation formed by the loss of any other leaving group if both are attached to the same carbon . They are also known as radical precursors via a single electron transfer (SET) mechanism .
Biochemical Pathways
Benzotriazole derivatives have been used in the synthesis of diverse pharmacologically important heterocyclic skeletons .
Pharmacokinetics
The compound has a melting point of 177-179°c and a boiling point of 3493°C at 760 mmHg . These properties may influence its bioavailability.
Result of Action
It’s known that benzotriazole derivatives can prevent the corrosion of copper and brass in a variety of corrosive environments .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, it’s recommended to use this compound only outdoors or in a well-ventilated area . It’s also advised to avoid breathing its dust/fumes .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Phe-Met-Arg-Phe, amide typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The general steps include:
Attachment of the first amino acid: to the resin.
Deprotection: of the amino acid’s N-terminal.
Coupling: of the next protected amino acid using coupling reagents such as dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC).
Repetition: of deprotection and coupling steps until the desired peptide sequence is obtained.
Cleavage: of the peptide from the resin and removal of side-chain protecting groups using a cleavage cocktail, typically containing trifluoroacetic acid (TFA).
Industrial Production Methods
Industrial production of Phe-Met-Arg-Phe, amide follows similar principles as laboratory synthesis but on a larger scale. Automated peptide synthesizers are often used to increase efficiency and yield. The process involves:
Automated SPPS: using large-scale peptide synthesizers.
Purification: of the crude peptide using high-performance liquid chromatography (HPLC).
Lyophilization: to obtain the final pure peptide product.
Chemical Reactions Analysis
Types of Reactions
Phe-Met-Arg-Phe, amide can undergo various chemical reactions, including:
Oxidation: The methionine residue can be oxidized to methionine sulfoxide or methionine sulfone.
Reduction: Disulfide bonds, if present, can be reduced to free thiols.
Substitution: Amino acid residues can be substituted with other amino acids through peptide bond formation.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H₂O₂) or performic acid can be used for oxidation reactions.
Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) are common reducing agents.
Substitution: Coupling reagents such as DCC or DIC are used for amino acid substitution reactions.
Major Products
Oxidation: Methionine sulfoxide or methionine sulfone.
Reduction: Free thiol groups from disulfide bond reduction.
Substitution: Modified peptides with substituted amino acids.
Scientific Research Applications
Phe-Met-Arg-Phe, amide has a wide range of applications in scientific research:
Chemistry: Used as a model peptide for studying peptide synthesis and modification techniques.
Biology: Investigated for its role in modulating physiological processes in invertebrates and its interaction with ion channels.
Medicine: Explored for its potential therapeutic applications in regulating heart rate and muscle contraction.
Industry: Utilized in the development of peptide-based drugs and as a standard in analytical techniques.
Comparison with Similar Compounds
Similar Compounds
Phe-Leu-Arg-Phe, amide: Another neuropeptide with similar structure but different amino acid sequence.
Phe-Met-Arg-Leu, amide: A variant with leucine instead of phenylalanine at the C-terminus.
Phe-Met-Arg-Phe, acetate: A salt form of Phe-Met-Arg-Phe, amide.
Uniqueness
Phe-Met-Arg-Phe, amide is unique due to its specific sequence and ability to activate sodium channels directly, unlike many other neuropeptides that act through G-protein coupled receptors. This direct activation of ion channels makes it a valuable tool for studying ion channel function and regulation .
Properties
IUPAC Name |
methyl 2H-benzotriazole-5-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7N3O2/c1-13-8(12)5-2-3-6-7(4-5)10-11-9-6/h2-4H,1H3,(H,9,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMMBQCILDZFYKX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC2=NNN=C2C=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00423351 | |
| Record name | Methyl 2H-benzotriazole-5-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00423351 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
177.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
113053-50-2 | |
| Record name | Methyl 2H-benzotriazole-5-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00423351 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | methyl 1H-1,2,3-benzotriazole-5-carboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![1,1,7,7-Tetramethyl-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinolin-8-ol](/img/structure/B56067.png)







![3'-Amino-[1,1'-biphenyl]-3-carboxylic acid](/img/structure/B56076.png)



